![molecular formula C20H23NO2 B5786535 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)
2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurodegenerative disorders. It has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential for use in the development of new drugs for the treatment of neurodegenerative disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of focus could be on the development of new drugs that target the same biochemical pathways as this compound. Another area of focus could be on the investigation of its potential use in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that includes the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst to yield the final product.
Scientific Research Applications
2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15(2)16-7-9-19(10-8-16)23-14-20(22)21-12-11-17-5-3-4-6-18(17)13-21/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBJDUJWSCCUQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321043 | |
Record name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202101 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
CAS RN |
433235-13-3 | |
Record name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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